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Compound of Interest

Compound Name: 1-Eicosene

Cat. No.: B165122 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 1-Eicosene
(C₂₀H₄₀), a long-chain alpha-olefin. The information presented is intended for researchers,

scientists, and professionals in drug development and related fields, offering a detailed

examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For 1-Eicosene, both ¹H and ¹³C NMR are crucial for

confirming its identity and purity.

¹H NMR Spectral Data
The ¹H NMR spectrum of 1-Eicosene is characterized by signals corresponding to its vinylic,

allylic, and aliphatic protons. The chemical shifts (δ) are typically reported in parts per million

(ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b165122?utm_src=pdf-interest
https://www.benchchem.com/product/b165122?utm_src=pdf-body
https://www.benchchem.com/product/b165122?utm_src=pdf-body
https://www.benchchem.com/product/b165122?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Type
Chemical Shift (δ,

ppm)
Multiplicity Integration

Vinylic (=CH₂) ~4.90-4.98 Multiplet 2H

Vinylic (-CH=) ~5.75-5.85 Multiplet 1H

Allylic (-CH₂-CH=) ~2.00-2.05 Multiplet 2H

Aliphatic (-CH₂-)n ~1.20-1.40 Broad Multiplet 32H

Methyl (-CH₃) ~0.88 Triplet 3H

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the 1-
Eicosene molecule.

Carbon Type Chemical Shift (δ, ppm)

Vinylic (=CH₂) ~114.1

Vinylic (-CH=) ~139.2

Allylic (-CH₂-CH=) ~33.9

Aliphatic (-CH₂-)n ~28.8-31.9

Terminal Methyl (-CH₃) ~14.1

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The spectrum of 1-Eicosene shows characteristic

absorptions for its alkene and alkane functionalities.
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Vibrational Mode Frequency (cm⁻¹) Intensity

=C-H Stretch (vinylic) ~3079 Medium

C-H Stretch (aliphatic) ~2850-2960 Strong

C=C Stretch (alkene) ~1642 Medium

=C-H Bend (vinylic) ~910 & 990 Strong

-CH₂- Bend (aliphatic) ~1465 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 1-Eicosene, Electron Ionization (EI) is a common method.[1]

m/z Relative Intensity (%) Possible Fragment

280 ~26.90 [M]⁺ (Molecular Ion)

279 99.99 [M-H]⁺

111 ~26.97 [C₈H₁₅]⁺

97 ~40.98 [C₇H₁₃]⁺

83 - [C₆H₁₁]⁺

57 - [C₄H₉]⁺

Note: The table includes the top 5 peaks reported in one source, with other common fragments

for long-chain alkenes also listed.[2]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy (¹H and ¹³C)
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Sample Preparation: A small amount of 1-Eicosene (typically 5-20 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of a reference

standard like TMS is often added.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for either ¹H

or ¹³C nuclei. The magnetic field is shimmed to ensure homogeneity.

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the

resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling

is typically used to simplify the spectrum to single peaks for each unique carbon.[3] A

sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The

spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy (FTIR-ATR)
Sample Preparation: As 1-Eicosene is a liquid at room temperature, a small drop can be

placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[4]

Instrument Setup: A background spectrum of the clean, empty ATR crystal is recorded. This

will be subtracted from the sample spectrum.

Data Acquisition: The sample is applied to the ATR crystal, and the anvil is pressed down to

ensure good contact. The infrared spectrum is then recorded over a typical range of 4000-

400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.[5]

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry (Electron Ionization - MS)
Sample Introduction: A small amount of the 1-Eicosene sample is introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The

sample is vaporized in a heated inlet.[6]

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a
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positively charged molecular ion ([M]⁺) and fragment ions.[1]

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion as a function of its m/z ratio.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://pubchem.ncbi.nlm.nih.gov/compound/1-Eicosene
https://kpu.pressbooks.pub/organicchemistry/chapter/6-7-13c-nmr-spectroscopy/
https://jascoinc.com/learning-center/theory/spectroscopy/fundamentals-ftir-spectroscopy/sampling/
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.metwarebio.com/electron-ionization-gc-ms-volatile-compound-analysis/
https://www.metwarebio.com/electron-ionization-gc-ms-volatile-compound-analysis/
https://www.benchchem.com/product/b165122#spectroscopic-data-of-1-eicosene-nmr-ir-mass-spec
https://www.benchchem.com/product/b165122#spectroscopic-data-of-1-eicosene-nmr-ir-mass-spec
https://www.benchchem.com/product/b165122#spectroscopic-data-of-1-eicosene-nmr-ir-mass-spec
https://www.benchchem.com/product/b165122#spectroscopic-data-of-1-eicosene-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b165122?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

